Cas no 861208-12-0 (5,7-Dimethyl1,2,4triazolo1,5-apyrimidin-2-yl 3-fluoropropyl sulfide)

5,7-Dimethyl1,2,4triazolo1,5-apyrimidin-2-yl 3-fluoropropyl sulfide Chemical and Physical Properties
Names and Identifiers
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- 5,7-Dimethyl1,2,4triazolo1,5-apyrimidin-2-yl 3-fluoropropyl sulfide
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- MDL: MFCD06496142
5,7-Dimethyl1,2,4triazolo1,5-apyrimidin-2-yl 3-fluoropropyl sulfide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | D149020-50mg |
5,7-Dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl 3-fluoropropyl sulfide |
861208-12-0 | 50mg |
$ 380.00 | 2022-06-05 | ||
Ambeed | A900045-10mg |
2-[(3-Fluoropropyl)sulfanyl]-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine |
861208-12-0 | 90% | 10mg |
$86.0 | 2024-04-17 | |
A2B Chem LLC | AI70920-1mg |
2-[(3-fluoropropyl)sulfanyl]-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine |
861208-12-0 | >90% | 1mg |
$201.00 | 2024-04-19 | |
A2B Chem LLC | AI70920-5mg |
2-[(3-fluoropropyl)sulfanyl]-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine |
861208-12-0 | >90% | 5mg |
$214.00 | 2024-04-19 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1626262-5mg |
2-((3-Fluoropropyl)thio)-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine |
861208-12-0 | 98% | 5mg |
¥617.00 | 2024-07-28 | |
abcr | AB299496-500 mg |
5,7-Dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl 3-fluoropropyl sulfide |
861208-12-0 | 500MG |
€647.00 | 2022-08-31 | ||
Matrix Scientific | 164259-1g |
5,7-Dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl 3-fluoropropyl sulfide |
861208-12-0 | 1g |
$1836.00 | 2023-09-06 | ||
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00885143-1g |
2-[(3-Fluoropropyl)sulfanyl]-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine |
861208-12-0 | 90% | 1g |
¥4193.0 | 2023-04-06 | |
Matrix Scientific | 164259-500mg |
5,7-Dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl 3-fluoropropyl sulfide |
861208-12-0 | 500mg |
$918.00 | 2023-09-06 | ||
abcr | AB299496-500mg |
5,7-Dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl 3-fluoropropyl sulfide; . |
861208-12-0 | 500mg |
€678.60 | 2024-04-16 |
5,7-Dimethyl1,2,4triazolo1,5-apyrimidin-2-yl 3-fluoropropyl sulfide Related Literature
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Joseph F. Parker,Christopher N. Chervin,Eric S. Nelson,Debra R. Rolison,Jeffrey W. Long Energy Environ. Sci., 2014,7, 1117-1124
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Xiaoting Yu,Xu Jia,Xiaolong Yang,Weisheng Liu,Wenwu Qin RSC Adv., 2014,4, 23571-23579
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Isao Kii,Akira Shiraishi,Takeshi Matsushita,Hidehiro Uekusa,Suguru Yoshida,Makoto Yamamoto,Akira Kudo,Masatoshi Hagiwara Org. Biomol. Chem., 2010,8, 4051-4055
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Huang Zhou,Jian Zhang,Ibrahim Saana Amiinu,Chenyu Zhang,Xiaobo Liu,Wenmao Tu,Mu Pan,Shichun Mu Phys. Chem. Chem. Phys., 2016,18, 10392-10399
Additional information on 5,7-Dimethyl1,2,4triazolo1,5-apyrimidin-2-yl 3-fluoropropyl sulfide
Comprehensive Overview of 5,7-Dimethyl-1,2,4-triazolo[1,5-a]pyrimidin-2-yl 3-fluoropropyl sulfide (CAS No. 861208-12-0)
5,7-Dimethyl-1,2,4-triazolo[1,5-a]pyrimidin-2-yl 3-fluoropropyl sulfide (CAS No. 861208-12-0) is a specialized heterocyclic compound that has garnered significant attention in pharmaceutical and agrochemical research. This molecule belongs to the triazolopyrimidine class, a scaffold known for its diverse biological activities. The presence of a 3-fluoropropyl sulfide moiety enhances its potential as a key intermediate in drug discovery, particularly in the development of kinase inhibitors and antimicrobial agents.
Recent trends in organic chemistry highlight the growing demand for fluorinated compounds due to their unique physicochemical properties, such as improved metabolic stability and membrane permeability. The 5,7-dimethyl substitution pattern in this compound further optimizes its electronic and steric characteristics, making it a valuable building block for medicinal chemists. Researchers are increasingly exploring its applications in targeted therapies, especially in oncology and infectious diseases, aligning with the current focus on precision medicine.
From a synthetic perspective, CAS No. 861208-12-0 exemplifies the strategic incorporation of fluorine atoms to modulate bioactivity. Fluorine's high electronegativity and small atomic radius often lead to enhanced binding affinity in drug-receptor interactions. This compound's triazolo[1,5-a]pyrimidine core is also structurally analogous to purine bases, enabling potential interactions with enzymes involved in nucleotide metabolism—a hot topic in anticancer drug design.
In agrochemical applications, derivatives of 5,7-Dimethyl-1,2,4-triazolo[1,5-a]pyrimidin-2-yl have shown promise as fungicides and herbicides. The 3-fluoropropyl sulfide side chain may contribute to improved systemic mobility in plants, addressing challenges like resistance management—a critical concern in modern agriculture. This aligns with searches for "next-generation crop protection agents" and "sustainable agrochemicals," reflecting industry shifts toward eco-friendly solutions.
The compound's stability under physiological conditions makes it a candidate for prodrug development, another trending area in pharmaceutical sciences. Its potential to serve as a bioisostere for thioether-containing drugs has sparked interest in structure-activity relationship (SAR) studies. Notably, its low toxicity profile in preliminary assays positions it favorably for further preclinical evaluation, meeting the demand for safer chemical entities in drug pipelines.
Analytical characterization of CAS 861208-12-0 typically involves advanced techniques like LC-MS and NMR spectroscopy, with particular attention to the fluorine-19 NMR signal—a frequently searched topic among analytical chemists. The compound's synthetic route often employs cross-coupling reactions, a methodology widely discussed in organic chemistry forums and academic circles.
As regulatory agencies emphasize green chemistry principles, researchers are investigating solvent-free or catalytic methods to produce this compound. Its structural features also make it relevant to computational chemistry studies, where in silico models predict its ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties—a major focus in early-stage drug discovery.
In material science, the triazolopyrimidine core of this compound has potential applications in designing organic semiconductors or fluorescent probes, connecting to searches about "functional materials for optoelectronics." The fluorine atom's influence on intermolecular interactions could enable novel crystal engineering approaches.
With the rise of AI-assisted drug discovery, compounds like 5,7-Dimethyl-1,2,4-triazolo[1,5-a]pyrimidin-2-yl 3-fluoropropyl sulfide are being screened virtually against emerging therapeutic targets. This intersects with popular queries about "machine learning in chemical space exploration." The compound's balanced lipophilicity (LogP) and polar surface area make it a frequent subject in quantitative structure-activity relationship (QSAR) modeling studies.
Future research directions may explore its enantioselective synthesis, as the chiral center in the 3-fluoropropyl group could lead to stereospecific biological effects—a cutting-edge topic in asymmetric catalysis. Patent literature suggests growing intellectual property activity around similar triazolopyrimidine derivatives, particularly in kinase inhibitor portfolios.
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